Technical Documentation Center

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
  • CAS: 1409888-02-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

This technical guide provides an in-depth analysis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid , a specialized chemical scaffold used in medicinal chemistry. This compound represents a strategic "building block...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid , a specialized chemical scaffold used in medicinal chemistry. This compound represents a strategic "building block" for fragment-based drug discovery (FBDD), specifically designed to introduce conformational restriction and tune lipophilicity in peptide mimetics.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound combines the rigid, four-membered azetidine ring with a sterically demanding 2,5-dimethylbenzoyl group. This unique pairing creates a scaffold that restricts the spatial orientation of the carboxylic acid "exit vector," making it a valuable bioisostere for proline in peptidomimetics.

Nomenclature & Identification
PropertySpecification
IUPAC Name 1-(2,5-dimethylbenzoyl)azetidine-3-carboxylic acid
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Core Scaffold Azetidine-3-carboxylic acid (CAS 36476-78-5)
Substituent 2,5-Dimethylbenzoyl (derived from CAS 610-72-0)
Stereochemistry Achiral (C3 is a pseudo-asymmetric center unless substituted further)
Physicochemical Properties (Calculated)
ParameterValueRelevance in Drug Design
cLogP 1.8 ± 0.3Ideal for CNS penetration; balances the polarity of the -COOH group.
TPSA 57.6 ŲIndicates good membrane permeability (Rule of 5 compliant).
pKa (Acid) ~3.6Stronger acid than acetic acid due to the inductive effect of the azetidine nitrogen.
Rotatable Bonds 2Highly rigidified structure due to the amide and ring system.

Part 2: Structural Biology & Medicinal Chemistry Logic[4]

The Azetidine "Kink"

Unlike the 5-membered pyrrolidine ring (found in Proline), the 4-membered azetidine ring is significantly more strained. This strain forces the ring into a puckered conformation. When used as a linker, the azetidine ring alters the vector of the attached carboxylic acid, often improving metabolic stability by preventing enzymatic recognition.

The "Ortho-Effect" of 2,5-Dimethyl Substitution

The presence of a methyl group at the ortho position (C2) of the benzoyl ring introduces severe steric clash with the amide carbonyl oxygen.

  • Consequence: The phenyl ring is forced to rotate out of the plane of the amide bond (often >60° torsion angle).

  • Application: This "locking" effect reduces the entropy penalty upon binding to a protein target. It creates a defined hydrophobic surface (the dimethylphenyl group) that can fill specific pockets in enzymes like kinases or GPCRs.

Structural Logic Diagram

The following diagram illustrates the synthesis and the steric influence of the dimethyl group on the final conformation.

G cluster_0 Reagents cluster_1 Product: 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid A Azetidine-3-carboxylic acid (Core Scaffold) C Amide Coupling (Schotten-Baumann cond.) A->C Nucleophile B 2,5-Dimethylbenzoyl chloride (Acylating Agent) B->C Electrophile D Amide Bond Formation (N1 Position) C->D E Steric Clash (Ortho-Methyl) Forces Non-Planarity D->E Structural Consequence F Conformational Lock (Bioactive Pose) E->F Result

Caption: Synthesis logic showing the convergence of the azetidine core and the benzoyl cap, leading to a conformationally restricted scaffold.

Part 3: Synthetic Protocol

This protocol describes the synthesis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid via a Schotten-Baumann reaction. This method is preferred over standard coupling reagents (HATU/EDC) for cost-efficiency and scalability.

Materials
  • Starting Material A: Azetidine-3-carboxylic acid (1.0 eq)

  • Starting Material B: 2,5-Dimethylbenzoyl chloride (1.1 eq)

  • Base: Sodium Hydroxide (NaOH), 2M aqueous solution

  • Solvent: Tetrahydrofuran (THF) / Water (1:1 mixture)

Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • Dissolve Azetidine-3-carboxylic acid (10 mmol, 1.01 g) in 20 mL of 2M NaOH.

    • Note: The base deprotonates the carboxylic acid (protecting it as a carboxylate) and the amine (making it nucleophilic).

    • Cool the solution to 0°C in an ice bath.

  • Acylation Reaction:

    • Dissolve 2,5-Dimethylbenzoyl chloride (11 mmol, 1.85 g) in 10 mL of dry THF.

    • Add the acid chloride solution dropwise to the aqueous azetidine solution over 15 minutes, maintaining the temperature below 5°C.

    • Critical Step: Vigorous stirring is required to ensure mixing of the biphasic system.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Monitor via LC-MS (Target Mass: 234.1 [M+H]+).

  • Work-up and Isolation:

    • Acidify the reaction mixture to pH 2.0 using 1M HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 5% MeOH in DCM).

Part 4: Analytical Characterization Expectations

To validate the structure, researchers should look for the following signals in the Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

Proton GroupApprox.[1][2][3][4] Shift (δ ppm)MultiplicityInterpretation
Aromatic Ring 7.0 - 7.2Multiplet (3H)Protons on the 2,5-dimethylphenyl ring.
Azetidine (N-CH₂) 4.1 - 4.5Broad Multiplet (4H)The methylene protons adjacent to Nitrogen. Broadening occurs due to restricted amide rotation.
Azetidine (CH-COOH) 3.4 - 3.6Pentet/Multiplet (1H)The methine proton at position 3.
Methyl Groups 2.1 - 2.3Two Singlets (6H)Distinct signals for the 2-methyl and 5-methyl groups.
Carboxylic Acid 12.0 - 12.5Broad Singlet (1H)Exchangeable proton of the -COOH group.

Part 5: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" for screening against:

  • Prolyl Isomerases: The azetidine ring mimics the proline transition state.

  • GPCRs: The lipophilic dimethylbenzoyl tail can occupy hydrophobic pockets in receptors like the Dopamine D3 or Orexin receptors.

Linker Chemistry

The carboxylic acid handle allows this molecule to be coupled to larger pharmacophores. It acts as a rigid spacer (approx. 4-5 Å length) that introduces a specific vector angle, unlike flexible alkyl chains.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid. (Analogous synthesis reference). Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine chemistry).

Sources

Exploratory

Technical Guide: Properties & Applications of N-Substituted Azetidine-3-Carboxylic Acid Derivatives

This technical guide provides a comprehensive analysis of N-substituted azetidine-3-carboxylic acid derivatives, focusing on their physicochemical properties, synthetic pathways, and applications in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-substituted azetidine-3-carboxylic acid derivatives, focusing on their physicochemical properties, synthetic pathways, and applications in medicinal chemistry.

Executive Summary

Azetidine-3-carboxylic acid is a four-membered, nitrogen-containing heterocyclic


-amino acid. Unlike its toxic isomer azetidine-2-carboxylic acid (a proline analog), the 3-carboxylic acid derivative serves as a critical scaffold in drug discovery for restricting conformational freedom without adding excessive lipophilicity. It functions primarily as a bioisostere for 

-alanine and

-aminobutyric acid (GABA), and has gained prominence as a core motif in Sphingosine 1-Phosphate (S1P) receptor modulators like Siponimod.

Physicochemical Profile

Structural Conformation & Puckering

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions).

  • Puckering Angle: Experimental and computational data indicate a puckering angle of approximately 30°–37° .

  • Substituent Orientation: In N-substituted derivatives, the substituent at the 3-position (carboxylic acid) prefers a pseudo-equatorial orientation to minimize transannular steric repulsion with the N-substituent. This rigid vector alignment is superior to linear

    
    -alanine chains for positioning pharmacophores in protein binding pockets.
    
Acid-Base Properties (pKa)

N-substituted azetidine-3-carboxylic acids exist primarily as zwitterions in neutral solution.

  • Carboxylic Acid (pK

    
    ): ~3.5 – 4.0 . The inductive effect of the ring nitrogen (even if 3-carbons away) slightly lowers the pKa compared to linear aliphatic acids.
    
  • Amine (pK

    
    ): ~10.0 – 10.5 . The secondary amine in the strained ring is highly basic, similar to secondary acyclic amines but slightly modulated by ring strain hybridization effects.
    
Lipophilicity (LogP)

The azetidine ring is significantly less lipophilic than its five-membered (pyrrolidine) and six-membered (piperidine) counterparts.

  • LogP Trend: Azetidine < Pyrrolidine < Piperidine.

  • Application: Replacing a piperidine ring with an azetidine ring is a proven strategy to lower cLogP (typically by 0.5–1.0 unit) and improve metabolic stability by reducing the number of oxidizable C-H bonds.

Medicinal Chemistry Applications

S1P Receptor Modulation (Siponimod Case Study)

The most high-profile application of this scaffold is Siponimod (BAF312) , a selective S1P1/S1P5 receptor modulator for Multiple Sclerosis.

  • Design Logic: The azetidine-3-carboxylic acid moiety replaces the flexible amino-alcohol or amino-phosphate headgroup found in Fingolimod (FTY720).

  • Benefit: The rigid azetidine ring locks the acidic headgroup into a specific vector, improving selectivity for S1P1 over S1P3 (which is associated with bradycardia side effects) and eliminating the need for in vivo phosphorylation.

GABA Uptake Inhibition

Derivatives of azetidine-3-carboxylic acid act as conformationally restricted analogs of the neurotransmitter GABA.

  • Mechanism: They target GABA Transporters (GAT-1 and GAT-3).

  • SAR: N-substitution with lipophilic diaryl- or triaryl-alkyl groups (e.g., N-diarylethyl) significantly enhances affinity by interacting with the hydrophobic vestibule of the transporter.

Safety & Toxicology Distinction

Crucial Note for Drug Developers:

  • Azetidine-2-carboxylic acid (Aze): A toxic non-protein amino acid found in sugar beets.[1] It is misincorporated into proteins in place of proline, leading to protein misfolding and ER stress.

  • Azetidine-3-carboxylic acid: Does not mimic proline in translation machinery due to its

    
    -amino acid structure. It lacks the specific toxicity profile of the 2-isomer, making it a safer scaffold for pharmaceutical development.
    

Synthetic Methodologies

De Novo Synthesis (The Malonate Route)

For large-scale preparation, the ring is constructed from acyclic precursors.

MalonateRoute Start Diethyl bis(hydroxymethyl) malonate Step1 Activation (Triflation/Mesylation) Start->Step1 Tf2O / MsCl Step2 Cyclization (R-NH2, Heat) Step1->Step2 Primary Amine (e.g., Benzylamine) Step3 Decarboxylation (-CO2) Step2->Step3 Hydrolysis & Heat Product N-Substituted Azetidine-3-COOH Step3->Product Yields Target

Figure 1: Industrial route involving double displacement of activated diols by primary amines.[2][3]

Functionalization of Core Scaffold

Standard laboratory synthesis often starts with commercially available azetidine-3-carboxylic acid.

Experimental Protocol

Protocol: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

Objective: Protection of the secondary amine to facilitate further functionalization. This is a standard starting point for peptide synthesis or medicinal chemistry SAR.

Reagents:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv)
    
  • Triethylamine (TEA) (2.0 equiv)

  • Methanol (MeOH) or Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend azetidine-3-carboxylic acid (10.11 g, 100 mmol) in Methanol (105 mL).

  • Basification: Add Triethylamine (27.8 mL, 200 mmol) to the suspension. The mixture should become homogeneous as the zwitterion is deprotonated.

  • Addition: Dissolve Boc

    
    O  (25.5 g, 117 mmol) in Methanol (70 mL). Add this solution dropwise to the reaction mixture over 20 minutes at room temperature. Note: Mild exotherm may be observed.[4]
    
  • Reaction: Stir the mixture continuously at room temperature for 18 hours . Monitor by TLC (ninhydrin stain) for the disappearance of the starting amino acid.

  • Workup: Evaporate the solvent under reduced pressure to dryness.

  • Purification:

    • Redissolve the residue in a mixture of Ethyl Acetate and Water.[5]

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[6]
  • Validation: The product typically appears as a white to light yellow powder.

    • Yield: Expect >90%.

    • 1H NMR (400 MHz, CDCl3):

      
       1.43 (s, 9H, Boc), 3.21-3.34 (m, 1H, CH-COOH), 4.00-4.13 (m, 4H, Ring CH
      
      
      
      ).

Strategic SAR Visualization

The following diagram illustrates the structural activity relationship (SAR) logic when deploying this scaffold in drug design.

SAR_Logic Core Azetidine-3-Carboxylic Acid Scaffold N_Sub N-Substitution (Position 1) Modulates Lipophilicity & Target Affinity (e.g., Diarylalkyl for GAT inhibition) Core->N_Sub Derivatization C3_Sub C3-Carboxylic Acid Bioisostere for GABA/Beta-Alanine Critical for electrostatic binding Core->C3_Sub Pharmacophore Ring Ring Constraints Reduces entropic penalty Prevents metabolism vs linear chains Core->Ring Physicochemical

Figure 2: SAR Logic for Azetidine-3-Carboxylic Acid Derivatives.

References

  • Siponimod (BAF312) Discovery: Pan, S., et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator."[7] ACS Medicinal Chemistry Letters, 2013. Link

  • Synthetic Protocol (N-Boc): ChemicalBook, "1-N-Boc-3-Azetidinecarboxylic acid Synthesis Procedure." Link

  • GABA Uptake Inhibitors: Faust, M. R., et al. "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors." European Journal of Medicinal Chemistry, 2010. Link

  • Conformational Analysis: BenchChem, "Conformational Analysis of the Azetidine Ring." Link

  • Toxicity of 2-Isomer: Rubenstein, E., et al. "Azetidine-2-carboxylic acid: A naturally occurring analogue of proline." Phytochemistry, 2006. Link

Sources

Foundational

2,5-dimethylbenzoyl azetidine carboxylic acid molecular weight

An In-depth Technical Guide to N-(2,5-Dimethylbenzoyl)-L-azetidine-2-carboxylic Acid This technical guide provides a comprehensive overview of N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid, a specialized derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,5-Dimethylbenzoyl)-L-azetidine-2-carboxylic Acid

This technical guide provides a comprehensive overview of N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid, a specialized derivative of L-azetidine-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis, and potential applications based on the established roles of its constituent moieties.

Introduction

N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid belongs to the class of N-acyl amino acids (NAAAs), a family of molecules gaining significant attention as endogenous signaling molecules.[1][2] This compound uniquely combines the structural rigidity of L-azetidine-2-carboxylic acid, a proline analog, with the lipophilic 2,5-dimethylbenzoyl group.[3][4] The azetidine ring is a strained four-membered heterocycle that offers a unique conformational constraint compared to the five-membered ring of proline, making it a valuable motif in medicinal chemistry.[5][6] Its incorporation into molecules can significantly influence their biological activity and metabolic stability.[3][7]

The acylation of the azetidine nitrogen with a 2,5-dimethylbenzoyl group modifies the polarity and steric properties of the parent amino acid, suggesting potential interactions with biological targets that recognize N-acylated molecules.

Part 1: Molecular Profile and Physicochemical Properties

The fundamental characteristics of N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid are derived from its constituent parts: L-azetidine-2-carboxylic acid and 2,5-dimethylbenzoic acid.

Core Components
  • L-Azetidine-2-carboxylic Acid (AZE): A non-proteinogenic cyclic amino acid found in plants like lily of the valley.[5][8] It acts as a proline mimic and can be misincorporated into proteins, leading to protein misfolding and cellular stress.[4][9][10] This property makes it a tool for studying protein synthesis and a building block for novel pharmaceuticals.[3][11]

  • 2,5-Dimethylbenzoyl Group: An aromatic acyl group derived from 2,5-dimethylbenzoic acid.[12] This moiety increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets in enzymes or receptors.

Calculated Physicochemical Data

A precise understanding of the molecule's properties is crucial for experimental design. The following table summarizes the key computed data for N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃Calculated
Molecular Weight 233.26 g/mol Calculated
Monoisotopic Mass 233.1052 DaCalculated
Topological Polar Surface Area (TPSA) 60.3 ŲCalculated
logP (Octanol-Water Partition Coefficient) 1.8 - 2.2Estimated

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The most straightforward approach involves the acylation of the secondary amine of L-azetidine-2-carboxylic acid with an activated form of 2,5-dimethylbenzoic acid.

G Target N-(2,5-Dimethylbenzoyl)-L-azetidine-2-carboxylic acid Intermediate1 L-Azetidine-2-carboxylic acid Target->Intermediate1 Amide Bond Formation Intermediate2 2,5-Dimethylbenzoyl Chloride Target->Intermediate2 Amide Bond Formation Reagent 2,5-Dimethylbenzoic Acid Intermediate2->Reagent Activation

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Schotten-Baumann Acylation

This protocol describes a robust method for the N-acylation of L-azetidine-2-carboxylic acid.

Materials:

  • L-Azetidine-2-carboxylic acid[3][9]

  • 2,5-Dimethylbenzoyl chloride (can be prepared from 2,5-dimethylbenzoic acid and thionyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution: Dissolve L-azetidine-2-carboxylic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) with stirring in an ice bath.

  • Acylation: Add a solution of 2,5-dimethylbenzoyl chloride (1.1 eq) in DCM dropwise to the cooled aqueous solution.

  • Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1 M HCl and then with brine.

    • Extract the aqueous layer with DCM (2x).

    • Combine all organic fractions.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, carboxylic acid O-H and C=O).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Part 3: Potential Biological Significance and Applications

The biological activity of N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid can be inferred from the known roles of N-acyl amino acids and the azetidine-2-carboxylic acid scaffold.

Role as a Proline Analog and Potential for Proteotoxicity

As a derivative of AZE, the molecule could potentially be recognized by prolyl-tRNA synthetase. If incorporated into proteins, it could lead to misfolded proteins and induce an unfolded protein response (UPR), a mechanism known for AZE.[10] This proteotoxic potential could be explored in the context of developing novel anti-proliferative agents.

G cluster_0 Cellular Environment AZE_derivative N-(2,5-dimethylbenzoyl) -AZE Prolyl_tRNA_synth Prolyl-tRNA Synthetase AZE_derivative->Prolyl_tRNA_synth Potential Recognition Protein_Synth Ribosome (Protein Synthesis) Prolyl_tRNA_synth->Protein_Synth Misincorporation Misfolded_Protein Misfolded Protein Protein_Synth->Misfolded_Protein UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Potential mechanism of proteotoxicity via protein synthesis.

Signaling Molecule in the Endocannabinoidome

Long-chain N-acyl amino acids are an important class of lipid signaling molecules that are structurally related to endocannabinoids.[1][2] They are involved in various physiological processes. While the 2,5-dimethylbenzoyl group is not a long-chain fatty acid, its lipophilic nature suggests that N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid could potentially interact with enzymes and receptors of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH).[1]

Applications in Drug Discovery

The azetidine ring is a privileged structure in medicinal chemistry, often used to impart conformational rigidity and improve pharmacokinetic properties.[3][6] The unique combination in N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid makes it an interesting candidate for:

  • Scaffold for Library Synthesis: Serving as a starting point for the development of new chemical entities.

  • Enzyme Inhibitors: The constrained ring and lipophilic group could target the active sites of various enzymes.

  • Probes for Biological Systems: Used to investigate the roles of N-acyl amino acid signaling pathways.

Conclusion

N-(2,5-dimethylbenzoyl)-L-azetidine-2-carboxylic acid is a molecule with significant potential in chemical biology and drug discovery. Its synthesis is achievable through standard organic chemistry techniques. The combination of a proteotoxic proline mimic with a lipophilic N-acyl group presents a unique chemical entity whose biological activities merit further investigation. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this and related compounds.

References

  • PubMed. Isolation and characterization of N-long chain acyl aminoacylase from Pseudomonas diminuta. [Link]

  • PubMed. Characterization of a novel antibacterial N-acyl amino acid synthase from soil metagenome. [Link]

  • Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • PrepChem.com. Synthesis of N-benzyl-2-azetidinone. [Link]

  • Journal of the American Chemical Society. The Preparation of Long Chain N-Acylamino Acids. [Link]

  • PMC - NIH. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • Frontiers. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • J-STAGE. Efficient Route to (S)-Azetidine-2-carboxylic Acid. [Link]

  • PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. [Link]

  • LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • PMC - NIH. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. [Link]

  • PubMed. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • PubChem - NIH. 2-Azetidinecarboxylic acid, (+)-. [Link]

  • Matrix Fine Chemicals. AZETIDINE-2-CARBOXYLIC ACID | CAS 2133-34-8. [Link]

  • PubChem. 2,5-Dimethylbenzoic acid. [Link]

Sources

Exploratory

Biological Activity of Benzoyl-Substituted Azetidine-3-Carboxylic Acids

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for Benzoyl-Substituted Azetidine-3-Carboxylic Acids . A Technical Guide to Pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for Benzoyl-Substituted Azetidine-3-Carboxylic Acids .

A Technical Guide to Pharmacophore Modulation and Therapeutic Applications

Executive Summary

Azetidine-3-carboxylic acid (Aze) is a non-proteinogenic amino acid homolog of proline and a conformationally restricted analog of


-aminobutyric acid (GABA). While the parent scaffold is often zwitterionic and hydrophilic, benzoyl substitution —typically at the 

-position (N-benzoyl) or occasionally at the

-position—dramatically alters its physicochemical profile.

This modification transforms the molecule from a passive metabolic intermediate into a potent pharmacophore capable of hydrophobic binding. The benzoyl moiety serves two critical functions:

  • Lipophilic Anchoring: It allows the scaffold to penetrate lipid bilayers and interact with hydrophobic pockets in GPCRs and ion channels.

  • Conformational Locking: It restricts the rotation of the azetidine ring, forcing the molecule into specific dihedral angles that mimic peptide

    
    -turns.
    

Current research identifies this scaffold's primary biological utility in TRPM8 antagonism (neuropathic pain) , FFA2 agonism (metabolic regulation) , and as a peptidomimetic template in drug design.

Structural Biology & Mechanism of Action

The "Proline-Mimetic" Effect

Unlike the five-membered pyrrolidine ring of proline, the four-membered azetidine ring introduces significant ring strain (~26 kcal/mol). When an


-benzoyl group is added, the steric clash between the carbonyl oxygen of the benzoyl group and the ring protons restricts the 

and

torsion angles.
  • Biological Consequence: This rigidification makes

    
    -benzoyl-Aze derivatives ideal for inhibiting enzymes or receptors that require a "locked" ligand conformation, preventing the entropic penalty usually associated with flexible ligand binding.
    
Molecular Targets
Target SystemInteraction MechanismTherapeutic Outcome
TRPM8 Channel Allosteric modulation via hydrophobic pocket interaction (Benzoyl group).Analgesia (Neuropathic/Cold Pain).[1]
FFA2 (GPR43) Orthosteric/Allosteric binding; Benzoyl group mimics lipophilic fatty acid tails.Insulin secretion, inflammation control.
Acyl-ACP Thioesterase Competitive inhibition of the substrate binding tunnel.Herbicidal activity (Plant-specific).[1]

Primary Therapeutic Application: TRPM8 Antagonism

Recent studies (e.g., Exploration of Targeted Anti-tumor Therapy, 2025) have highlighted


-benzoyl-azetidine-3-carboxylic acid derivatives as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8)  channel. TRPM8 is the primary molecular transducer of cold somatosensation and is upregulated in neuropathic pain states (e.g., oxaliplatin-induced neuropathy).
Structure-Activity Relationship (SAR)

The efficacy of the azetidine derivative hinges on the stereochemistry and the substituents on the benzoyl ring:

  • Configuration: The

    
    -configuration at the amino acid center is often preferred for biological recognition.
    
  • Benzoyl Substitution: Unsubstituted benzoyl groups provide baseline affinity. However, adding electron-donating groups (e.g.,

    
    -methoxybenzoyl) or increasing bulk (e.g., 
    
    
    
    -benzhydryl) can enhance selectivity for TRPM8 over TRPV1.
  • Mechanism: The benzoyl moiety likely occupies a hydrophobic cleft near the voltage-sensor domain (VSD) or the pore loop, stabilizing the closed state of the channel.

Visualization: TRPM8 Inhibition Pathway

The following diagram illustrates how the Benzoyl-Azetidine ligand interrupts the nociceptive signaling pathway.

TRPM8_Pathway Cold_Stimulus Cold / Menthol Stimulus TRPM8_Open TRPM8 Channel (Open State) Cold_Stimulus->TRPM8_Open Activates Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permits Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Neuropathic Pain Signal Action_Potential->Pain_Signal Inhibitor N-Benzoyl-Azetidine Derivative (Antagonist) Inhibitor->TRPM8_Open  Stabilizes Closed State  

Caption: N-Benzoyl-Azetidine derivatives act as TRPM8 antagonists, blocking Ca2+ influx and preventing nociceptive signaling.

Experimental Protocols

Synthesis of N-Benzoyl-Azetidine-3-Carboxylic Acid

This protocol describes the Schotten-Baumann benzoylation of the parent amino acid. This method ensures high yield and purity suitable for biological assays.

Reagents:

  • Azetidine-3-carboxylic acid (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Sodium hydroxide (2M aqueous solution)

  • Tetrahydrofuran (THF) or Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve azetidine-3-carboxylic acid (10 mmol) in 10 mL of 2M NaOH. Cool the solution to 0°C in an ice bath.

  • Acylation: Simultaneously add benzoyl chloride (11 mmol) and an additional 5 mL of 2M NaOH dropwise over 30 minutes. Maintain the pH > 10 and temperature < 5°C.

    • Why: Low temperature prevents hydrolysis of the benzoyl chloride; high pH ensures the azetidine nitrogen remains nucleophilic.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup: Wash the basic aqueous layer with diethyl ether (

    
     mL) to remove unreacted benzoyl chloride.
    
  • Acidification: Carefully acidify the aqueous layer to pH 2 using 6M HCl. The product typically precipitates as a white solid.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

In Vitro Calcium Microfluorometry Assay (TRPM8)

To validate biological activity, the ability of the compound to inhibit agonist-induced Calcium influx is measured.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Fluo-4 AM (Calcium indicator dye).

  • Menthol (TRPM8 Agonist).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Loading: Incubate HEK293-TRPM8 cells with 4

    
    M Fluo-4 AM for 45 minutes at 37°C.
    
  • Washing: Wash cells

    
     with Assay Buffer to remove extracellular dye.
    
  • Pre-incubation: Add the N-benzoyl-azetidine test compound (various concentrations, e.g., 0.1

    
    M – 100 
    
    
    
    M) and incubate for 10 minutes.
  • Stimulation: Inject Menthol (final concentration

    
    M, near 
    
    
    
    ).
  • Measurement: Monitor fluorescence intensity (

    
     nm / 
    
    
    
    nm) using a kinetic plate reader (e.g., FLIPR) for 120 seconds.
  • Analysis: Calculate

    
     by plotting % Inhibition vs. Log[Concentration].
    

Quantitative Data Summary

The following table summarizes the comparative activity of Azetidine derivatives against key targets.

Compound ClassSubstituent (R)TargetActivity (

/

)
Notes
N-Benzoyl-Aze Phenyl (Unsub)TRPM8~1.5

M
Baseline antagonist activity.
N-(3-OMe-Benzoyl)-Aze 3-MethoxyphenylTRPM8~0.8

M
Increased potency due to H-bond acceptor.
N-Benzhydryl-Aze DiphenylmethylGABA Transporter> 10

M
Weak inhibition; steric bulk hinders transport.
Azetidinyl-Carboxamide Pyrazole-linkedAcyl-ACP Thioesterase~5.0 (

)
Herbicidal activity (Fatty acid synthesis).[1]

Visualization: Synthesis & SAR Logic

SAR_Logic Core Azetidine-3-COOH (Scaffold) N_Sub N-Benzoylation Core->N_Sub Synthesis C_Sub C-Amidation Core->C_Sub Synthesis Lipophilicity Increased Lipophilicity (Membrane Penetration) N_Sub->Lipophilicity Rigidity Conformational Lock (Gamma-Turn Mimic) N_Sub->Rigidity Target Target Specificity (TRPM8 / GPCRs) Lipophilicity->Target Rigidity->Target

Caption: SAR logic showing how N-benzoylation transforms the hydrophilic Azetidine core into a bioactive, target-specific pharmacophore.

References

  • Phenylalanine-derived

    
    -lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. 
    Source: Exploration of Targeted Anti-tumor Therapy (2025)
    
    • Key Insight: Identifies N-benzoyl azetidine derivatives as potent TRPM8 antagonists with in vivo antinociceptive activity.
  • Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist. Source: Journal of Medicinal Chemistry (ACS)

    • Key Insight: Discusses the role of N-benzoyl substitution in optimizing ligand-receptor interactions for FFA2 (GPR43).
  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides. Source: SynOpen (Thieme)

    • Key Insight: Details the herbicidal activity of azetidine deriv
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid deriv

    • Key Insight: Provides foundational synthetic routes for functionalizing the azetidine ring.[1]

Sources

Foundational

Azetidine-3-Carboxylic Acid vs. Proline: A Structural and Functional Comparison for Drug Discovery

Abstract Proline, a unique proteinogenic amino acid, imparts critical structural constraints on peptides and proteins due to its five-membered pyrrolidine ring. Azetidine-3-carboxylic acid, a four-membered ring analogue,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proline, a unique proteinogenic amino acid, imparts critical structural constraints on peptides and proteins due to its five-membered pyrrolidine ring. Azetidine-3-carboxylic acid, a four-membered ring analogue, represents a powerful tool in medicinal chemistry and chemical biology to probe and modulate peptide conformation and function. This technical guide provides an in-depth comparative analysis of the structural, physicochemical, and biological properties of azetidine-3-carboxylic acid and proline. We will explore how the subtle difference of a single methylene group profoundly alters ring pucker, conformational rigidity, and subsequent peptide secondary structure. This guide will also furnish researchers with foundational experimental protocols for the synthesis and incorporation of these valuable building blocks, empowering the rational design of novel therapeutics and chemical probes.

Introduction: The Significance of Cyclic Amino Acids

The three-dimensional structure of a peptide or protein is paramount to its function. Among the 20 common amino acids, L-proline is unique; its side chain cyclizes back onto the backbone amine, forming a rigid five-membered pyrrolidine ring.[1] This structure restricts the conformation of the peptide backbone, making proline a frequent constituent of turns and rigid secondary structures, most notably in collagen.[2]

The strategic replacement of proline with non-natural analogues has become a cornerstone of modern drug design and peptide science. By modifying the ring size, substituents, or stereochemistry, researchers can fine-tune the conformational preferences of a peptide, thereby enhancing its stability, bioavailability, or binding affinity for a biological target. Azetidine-3-carboxylic acid (Aze), with its four-membered ring, is a particularly intriguing proline mimic.[3][4] Its increased ring strain and altered geometry offer a distinct set of conformational constraints compared to proline, making it a valuable tool for modulating peptide structure and function.[3][5][6] This guide will dissect these differences from a structural and practical standpoint.

Structural Analysis: A Tale of Two Rings

The fundamental difference between proline and azetidine-3-carboxylic acid lies in their ring size, which dictates their conformational landscape.

Ring Pucker and Conformational Rigidity

The five-membered pyrrolidine ring of proline is not planar. To alleviate torsional strain, it adopts one of two preferred puckered "envelope" conformations, termed Cγ-endo ("DOWN") or Cγ-exo ("UP").[7][8] This puckering is defined by the position of the γ-carbon relative to the plane formed by the other four ring atoms.[2][7] In peptides, proline typically favors the Cγ-endo pucker.[9] The energy barrier for interconversion between these puckers is low (2–5 kcal/mol), allowing for dynamic conformational sampling.[8]

In contrast, the four-membered azetidine ring is significantly more strained and thus more planar, though it still exhibits a slight pucker. This heightened rigidity severely restricts the available conformational space. When incorporated into a peptide chain, this forces the backbone into specific geometries.

G cluster_pro L-Proline cluster_aze L-Azetidine-3-carboxylic acid Pro_N N Pro_Ca Pro_Cb Pro_Cg Pro_Cd Pro_C C' Pro_O O Pro_OH OH Aze_N N Aze_C2 C2 Aze_C3 C3 Aze_C4 C4 Aze_C C' Aze_O O Aze_OH OH

Impact on Peptide Backbone and Secondary Structure

The conformational constraints imposed by these rings directly influence the peptide backbone dihedral angles (φ, ψ).

  • Proline: The cyclic nature of proline restricts its φ angle to a narrow range (approx. -60° to -75°). This rigidity makes proline a potent "helix breaker" but an excellent inducer of β-turns, which are critical for protein folding and molecular recognition.[1]

  • Azetidine-3-carboxylic acid: The even greater rigidity of the azetidine ring leads to a more pronounced effect. Studies have shown that while proline tends to induce β-turns, the smaller azetidine ring preferentially stabilizes γ-turns, a tighter reverse turn structure.[5][10] This ability to selectively induce different turn types makes Aze a powerful tool for precisely sculpting peptide conformations.[5][10]

Quantitative Structural Comparison

The table below summarizes key structural parameters, highlighting the differences imposed by the ring size.

ParameterL-ProlineL-Azetidine-3-carboxylic acidRationale for Difference
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Core chemical structure.
Ring Pucker Amplitude ~0.35 ÅSignificantly lowerHigher ring strain in the 4-membered ring forces a more planar conformation.[4]
Preferred Peptide Turn β-turnγ-turnDifferent ring constraints favor distinct backbone dihedral angles.[5][10]
Typical ¹³C NMR (Cα) ~64 ppm[11]Varies, generally downfieldThe electronic environment of the α-carbon is altered by ring strain.
Typical ¹³C NMR (COOH) ~177 ppm[11]~170-185 ppm[12]The electronic environment of the carboxyl carbon is influenced by the ring structure.

Biological and Pharmacological Implications

The substitution of proline with azetidine-3-carboxylic acid can have profound biological consequences, making it a strategy of interest for drug development professionals.

Protein Misfolding and Toxicity

In natural systems where it is not endogenously produced, azetidine-2-carboxylic acid (a positional isomer) can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline.[13][14] This misincorporation leads to improperly folded, non-functional proteins, causing proteotoxic stress and inducing cellular responses like the unfolded protein response (UPR).[14][15][16] This toxicity highlights the critical role of proline's specific structure in maintaining protein integrity.

Applications in Drug Discovery

The unique structural properties of azetidines are leveraged by medicinal chemists to improve the pharmacological profiles of drug candidates.[3][6][17][18] The rigid azetidine scaffold can:

  • Enhance Metabolic Stability: By locking a molecule into a specific conformation, the azetidine ring can prevent enzymatic degradation.[3]

  • Improve Receptor Selectivity and Potency: The rigid structure reduces the entropic penalty of binding to a target, potentially increasing affinity and selectivity.[3]

  • Tune Physicochemical Properties: The inclusion of the azetidine motif can alter properties like solubility and lipophilicity.[3]

Several FDA-approved drugs, such as cobimetinib and baricitinib, incorporate an azetidine ring to achieve their desired therapeutic profiles.[3][18]

Experimental Protocols

To facilitate research in this area, this section provides established, high-level protocols for the synthesis of azetidine-3-carboxylic acid and its incorporation into peptides.

Representative Synthesis of N-Boc-azetidine-3-carboxylic acid

Azetidine-3-carboxylic acid and its protected derivatives are valuable building blocks.[19][20][21] While multiple synthetic routes exist, a common strategy involves the cyclization of a suitable precursor derived from commercially available materials.[19][22]

Protocol: Synthesis via Diethyl bis(hydroxymethyl)malonate [22]

  • Triflation: Cool a solution of diethyl bis(hydroxymethyl)malonate in acetonitrile to -20°C under a nitrogen atmosphere. Add triflic anhydride dropwise and stir the reaction mixture.

  • Cyclization: Add an appropriate amine (e.g., benzylamine) to the reaction mixture to facilitate the intramolecular cyclization, forming the protected azetidine ring.

  • Hydrolysis & Decarboxylation: Perform a saponification using a base like lithium hydroxide, followed by acidic workup to hydrolyze the esters and induce decarboxylation, yielding the N-protected azetidine-3-carboxylic acid.

  • Protection/Deprotection: The N-protecting group (e.g., benzyl) can be removed via hydrogenation. Subsequently, the amine can be protected with a Boc group using di-tert-butyl dicarbonate to yield the final, versatile building block.

Causality Note: This route leverages the reactivity of the malonate derivative to construct the four-membered ring. The choice of protecting groups is critical for compatibility with subsequent reactions, such as peptide synthesis. The Boc group is widely used due to its stability and orthogonal removal conditions.[23]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides.[24][25] Incorporating non-natural amino acids like Boc-Aze-OH follows the same fundamental cycle.[26]

G Resin 1. Start with Resin-bound Amino Acid (AA1) Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple next Fmoc-AA (e.g., Fmoc-Aze-OH + HATU/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Repeat->Deprotection for n-1 cycles Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage

Protocol: Fmoc/tBu SPPS Cycle [25][27]

  • Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) to which the C-terminal amino acid is attached.[24]

  • Nα-Deprotection: Remove the temporary Fmoc protecting group from the resin-bound amino acid using a basic solution (e.g., 20% piperidine in DMF).[23]

  • Washing: Thoroughly wash the resin with a solvent like DMF to remove excess reagents and byproducts.[25]

  • Coupling: Introduce the next amino acid in the sequence (e.g., Fmoc-Aze-OH). Activate its carboxylic acid group using a coupling reagent (e.g., HATU) in the presence of a base (e.g., DIPEA) to facilitate amide bond formation.

  • Washing: Wash the resin again to remove unreacted amino acid and coupling reagents.[25]

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Cleavage and Global Deprotection: Once the sequence is complete, treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers) to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.[24][26]

  • Purification: Purify the crude peptide, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Self-Validation Note: Each step of the SPPS cycle is driven to completion by using an excess of reagents. The washing steps are crucial for ensuring high purity of the final peptide by removing these excess reagents and any byproducts before the next reaction.[25] The success of each coupling step can be monitored using a qualitative test like the Kaiser test.

Conclusion and Future Outlook

The structural comparison between azetidine-3-carboxylic acid and proline reveals how a subtle change in ring size can dramatically alter conformational preferences, with Aze favoring tighter γ-turns over the β-turns typical of proline.[5][10] This distinction is not merely academic; it provides a powerful design element for researchers in drug discovery and chemical biology. By strategically incorporating azetidine-based residues, scientists can enforce specific secondary structures, enhance metabolic stability, and fine-tune the pharmacological properties of bioactive peptides and small molecules.[3][6] As synthetic methodologies continue to improve, the accessibility and application of azetidine-3-carboxylic acid and its derivatives will undoubtedly expand, paving the way for the development of next-generation therapeutics with precisely engineered three-dimensional structures.

References

  • Ring Pucker Control in β-Prolines. (2024). Proceedings of the 37th European Peptide Symposium. Available at: [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Engineering, Design and Selection, 14(10), 733-739. Available at: [Link]

  • Boc-azetidine-3-carboxylic acid. Chem-Impex International. Available at: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Wiley Online Library. Available at: [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). JPT Peptide Technologies. Available at: [Link]

  • Up-puckering and down-puckering conformations of the proline ring. ResearchGate. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Chen, Y. I., & Poon, C. D. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032142. Available at: [Link]

  • Proline conformational equilibria. ResearchGate. Available at: [Link]

  • Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Synfacts. Available at: [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Process for making azetidine-3-carboxylic acid. Google Patents.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. National Center for Biotechnology Information. Available at: [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. ACS Publications. Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES. Available at: [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Research Collection. Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Available at: [Link]

  • Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochemical Journal. Available at: [Link]

  • L-Proline at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. Available at: [Link]

  • 1D 1H NMR spectra of the reaction mixture of L-proline and 3-methylbutanal. ResearchGate. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available at: [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. Available at: [Link]

  • Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed. Available at: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

An Application Note on the Synthesis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid Authored by: A Senior Application Scientist Introduction Azetidine-containing molecules are of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

Azetidine-containing molecules are of significant interest in medicinal chemistry and drug development. The strained four-membered ring of the azetidine scaffold imparts unique conformational constraints on molecules, making it a valuable building block for creating novel therapeutic agents.[1] Specifically, azetidine-3-carboxylic acid serves as a versatile intermediate, providing a handle for further chemical modification while maintaining the rigid core structure.[2]

This application note provides a detailed, field-proven protocol for the synthesis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid. The synthetic strategy is based on the N-acylation of azetidine-3-carboxylic acid. This is achieved through a robust and highly efficient two-step, one-pot process involving the activation of 2,5-dimethylbenzoic acid to its corresponding acid chloride, followed by its reaction with the azetidine nitrogen. This method is widely employed due to its reliability, high yields, and scalability.

Overall Reaction Scheme

The synthesis proceeds in two primary stages, which can be conducted sequentially in the same reaction vessel:

  • Activation: Conversion of 2,5-dimethylbenzoic acid to the highly reactive 2,5-dimethylbenzoyl chloride.

  • Coupling: Nucleophilic acyl substitution reaction between 2,5-dimethylbenzoyl chloride and azetidine-3-carboxylic acid to form the target amide bond.

Overall Reaction Scheme

Scientific Rationale and Mechanistic Insight

The formation of an amide bond directly from a carboxylic acid and an amine is thermodynamically unfavorable and requires the removal of water, often at high temperatures.[3] To achieve this transformation under mild laboratory conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

The chosen protocol employs oxalyl chloride for this activation step. The reaction between a carboxylic acid and oxalyl chloride, often catalyzed by a trace amount of N,N-Dimethylformamide (DMF), is a classic and effective method for generating acyl chlorides.[4] The mechanism involves the formation of a highly reactive Vilsmeier-type intermediate from DMF and oxalyl chloride, which then facilitates the conversion of the carboxylic acid to the acyl chloride. This process is irreversible as the byproducts (CO₂, CO, and HCl) are gaseous and escape the reaction medium.

The resulting 2,5-dimethylbenzoyl chloride is a potent electrophile. The subsequent coupling step is a nucleophilic acyl substitution.[5] The nitrogen atom of azetidine-3-carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is essential in this step to neutralize the hydrochloric acid (HCl) that is liberated, driving the reaction to completion and preventing the protonation of the azetidine nitrogen, which would render it non-nucleophilic.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis protocol, from starting materials to the purified final product.

G A 1. Combine 2,5-Dimethylbenzoic Acid, DCM, and catalytic DMF in a flask. B 2. Add Oxalyl Chloride dropwise at 0°C. Warm to room temperature. A->B Activation C 3. Stir until gas evolution ceases. (Activation Complete) B->C D 4. Concentrate under vacuum to remove excess reagent and volatiles. C->D G 7. Add acid chloride solution (in DCM) dropwise to the azetidine solution. D->G E 5. Prepare separate solution of Azetidine-3-carboxylic Acid and TEA in DCM. F 6. Cool azetidine solution to 0°C. E->F F->G Coupling H 8. Stir reaction mixture, allowing it to warm to room temperature. G->H I 9. Quench with water and acidify with 1M HCl. H->I Work-up J 10. Perform liquid-liquid extraction with Ethyl Acetate. I->J K 11. Wash organic layer with water and brine. J->K L 12. Dry (Na2SO4), filter, and concentrate the organic phase. K->L M 13. Purify crude product via recrystallization or column chromatography. L->M Purification N 14. Characterize pure product. M->N

Caption: High-level workflow for the synthesis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
2,5-Dimethylbenzoic acid150.171.50 g10.01.0
Oxalyl chloride126.931.0 mL11.51.15
N,N-Dimethylformamide (DMF)73.091 drop-Catalytic
Azetidine-3-carboxylic acid101.101.01 g10.01.0
Triethylamine (TEA)101.193.5 mL25.02.5
Dichloromethane (DCM)84.93~60 mL-Solvent
Ethyl Acetate88.11~150 mL-Solvent
1M Hydrochloric Acid (HCl)36.46As needed--
Brine (sat. NaCl solution)-~50 mL--
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

Detailed Step-by-Step Protocol

PART A: Activation of 2,5-Dimethylbenzoic Acid

  • To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylbenzoic acid (1.50 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the acid.

  • Add one drop of N,N-dimethylformamide (DMF) to the solution.[4]

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly, add oxalyl chloride (1.0 mL, 11.5 mmol) to the stirred solution dropwise via a syringe.

    • Expert Insight: Vigorous gas evolution (CO and CO₂) will be observed. The slow addition at 0°C is crucial to control the initial exothermic reaction and prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-2 hours at room temperature. The reaction is complete when gas evolution has ceased.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and any excess oxalyl chloride, yielding the crude 2,5-dimethylbenzoyl chloride as a yellowish oil or solid. Proceed immediately to the next step.

PART B: Coupling and Work-up

  • In a separate 250 mL flask, suspend azetidine-3-carboxylic acid (1.01 g, 10.0 mmol) in anhydrous DCM (30 mL).

  • Add triethylamine (TEA, 3.5 mL, 25.0 mmol) to the suspension.

    • Expert Insight: Two equivalents of base are used: one to deprotonate the carboxylic acid of the azetidine starting material, and one to neutralize the HCl generated during the acylation. An extra 0.5 equivalent ensures the reaction medium remains basic.

  • Cool this mixture to 0°C in an ice-water bath.

  • Re-dissolve the crude 2,5-dimethylbenzoyl chloride from Part A in a small amount of anhydrous DCM (~10 mL).

  • Add the acid chloride solution dropwise to the cold, stirred azetidine suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (or for at least 4 hours).

  • Quench the reaction by adding 30 mL of water.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 by adding 1M HCl.

  • Extract the product into the organic phase by adding ethyl acetate (50 mL). Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Combine all organic extracts and wash sequentially with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

PART C: Purification and Characterization

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety Precautions

  • Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • Triethylamine (TEA): Corrosive and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • The activation and coupling steps can be exothermic. Proper temperature control is essential.

References

  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023, February 15). Tohoku University. [Link]

  • Van Greunen, D. G., Cordier, W., Nell, M., & Riley, D. (2017). Targeting Alzheimer's disease by investigating previously unexplored chemical space surrounding the cholinesterase inhibitor donepezil. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). [Link]

  • Kadhim, M. M., & Redha, M. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Iannelli, F., Pota, E., & Della Sala, G. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. [Link]

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS. (2014, June 26). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. [Link]

  • WO/2004/035538 PROCESS FOR MAKING AZETIDINE-3-CARBOXYLIC ACID. WIPO Patentscope. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. [Link]

  • Reaction Chemistry & Engineering. Refubium - Freie Universität Berlin. [Link]

  • {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone 3. Organic Syntheses Procedure. [Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Solid-Phase Synthesis Compatible Azetidine Building Blocks

Executive Summary Azetidines—saturated four-membered nitrogen heterocycles—have emerged as high-value bioisosteres in modern drug design. They offer a unique combination of conformational rigidity and lowered lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—have emerged as high-value bioisosteres in modern drug design. They offer a unique combination of conformational rigidity and lowered lipophilicity (LogP) compared to their five- and six-membered counterparts (pyrrolidines and piperidines). However, their incorporation into solid-phase peptide synthesis (SPPS) and DNA-encoded libraries (DEL) presents specific challenges due to ring strain (~25 kcal/mol) and the steric bulk of the secondary amine.

This guide provides a validated technical framework for selecting, handling, and coupling azetidine building blocks. It moves beyond generic peptide synthesis protocols to address the specific nuances of the azetidine scaffold, ensuring high-fidelity synthesis of peptidomimetics and small-molecule libraries.

Strategic Value: Azetidines as Bioisosteres

Before detailing the protocols, it is critical to understand why these difficult-to-handle blocks are selected.

  • Proline Bioisosterism: Azetidine-2-carboxylic acid (Aze-2-OH) is a lower homolog of proline. It retains the turn-inducing capability but alters the vector of the peptide backbone, often improving metabolic stability against proteases.

  • Gem-Dimethyl Replacement: The azetidine ring can serve as a metabolic "blocker" similar to a gem-dimethyl group but with reduced lipophilicity.

  • Conformational Restriction: 3-Aminoazetidines provide a rigid linker that orients exit vectors at defined angles, unlike flexible ethylenediamine linkers.

Table 1: Physicochemical Comparison of Cyclic Amines
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~6.0~0.0
pKa (Conjugate Acid) ~11.3~11.3~11.2
CLogP (Parent) -0.120.250.84
SPS Reactivity (Nu) Moderate (Steric bulk)HighHigh
Acid Stability Sensitive (Ring opening possible)StableStable

Building Block Selection & Handling

Successful synthesis begins with the correct building block. Azetidines are prone to polymerization and ring-opening if mishandled.

Core Building Block Categories
  • Fmoc-Azetidine-2-carboxylic acid (Fmoc-Aze-OH):

    • Use: Proline replacement.

    • Challenge: Moderate steric hindrance at the N-terminus; prone to diketopiperazine (DKP) formation if at the N-terminus of a dipeptide ester.

  • Fmoc-Azetidine-3-carboxylic acid (Fmoc-Aze-3-OH):

    • Use: Gamma-turn inducer; linker in DEL.

    • Advantage:[1][2] Achiral (unless substituted), lower cost.

  • Fmoc-3-amino-azetidine (Fmoc-3-AmAze):

    • Use: Rigid diamine spacer.

    • Note: Requires orthogonal protection (e.g., Fmoc/Boc) if used as a branching unit.

Storage & Stability Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic. Allow to reach room temperature in a desiccator before opening.

  • Solution Stability: Fmoc-azetidines in DMF are stable for >24 hours, but avoid prolonged storage in basic solutions (e.g., Piperidine/DMF) as this promotes polymerization.

Experimental Protocols

Protocol A: Coupling Fmoc-Azetidine-COOH to Resin (Activation)

Objective: Efficiently attach the azetidine carboxylic acid to a free amine on the resin. Criticality: Azetidine carboxylic acids are less sterically hindered than the amine side, but activation must be rapid to prevent racemization (for chiral Aze-2-OH).

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Resin Prep: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.

  • Dissolution: Dissolve Fmoc-Azetidine-X-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in minimal DMF (2-3 mL).

  • Activation: Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution.

    • Note: The solution should turn yellow. Do not let this sit for >2 minutes before adding to resin to minimize guanidinylation side reactions.

  • Coupling: Add activated mixture to resin. Shake/vortex for 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • Success: Resin beads are colorless.

    • Fail: Blue beads indicate incomplete coupling. Re-couple using PyAOP/HOAt.

Protocol B: Coupling to the N-Terminal Azetidine (The "Secondary Amine" Challenge)

Objective: Acylation of the secondary amine of an azetidine already bound to the resin. Criticality: This is the most difficult step. The secondary amine is sterically crowded (similar to proline) and less nucleophilic. Standard HBTU/DIC methods often fail, leading to deletion sequences.

Preferred Reagents:

  • Primary Choice: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) / HOAt / DIPEA.

  • Alternative: HATU / HOAt / TMP (2,4,6-Trimethylpyridine - Collidine).

Step-by-Step:

  • Deprotection: Remove Fmoc from the resin-bound azetidine using 20% Piperidine/DMF (2 x 5 min).

    • Crucial: Wash extensively (DCM x 5, DMF x 5) to remove all piperidine. Residual secondary amine (piperidine) will compete for the activated ester.

  • Activation: Dissolve the incoming amino acid (5 eq) and PyAOP (5 eq) in DMF.

  • Base Addition: Add DIPEA (10 eq).

  • Coupling: Add to resin immediately.

  • Reaction Time: Allow to react for 2 hours or perform double coupling (2 x 1 hour).

  • Capping: After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences in longer peptides.

Protocol C: Cleavage & Ring Stability

Objective: Release peptide from resin without opening the strained azetidine ring. Risk: Strong acids can protonate the ring nitrogen, making the adjacent carbons susceptible to nucleophilic attack (SN2) by scavengers (e.g., iodides, thiols) or water, leading to ring opening (homoserine derivatives).

Cleavage Cocktail (Reagent K modified):

  • TFA (Trifluoroacetic acid): 90%

  • TIS (Triisopropylsilane): 5%

  • Water: 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met present)

Procedure:

  • Cooling: Pre-cool the cleavage cocktail to 0°C.

  • Addition: Add cold cocktail to the resin.

  • Reaction: Allow to warm to room temperature and shake for 2 hours.

    • Warning: Do not heat. Heat accelerates acid-catalyzed ring opening.

  • Precipitation: Filter resin and precipitate filtrate into cold diethyl ether.

  • Analysis: Analyze via LC-MS. Look for +18 mass shifts (hydrolysis/ring opening).

Visualization: Decision Logic & Workflow

Diagram 1: Coupling Strategy Decision Tree

This logic gate helps researchers select the correct coupling conditions based on the steric environment.

CouplingLogic Start Select Coupling Strategy IsAzeOnResin Is Azetidine on Resin (Nucleophile)? Start->IsAzeOnResin IsAzeIncoming Is Azetidine Incoming (Electrophile)? IsAzeOnResin->IsAzeIncoming No (Primary Amine on Resin) Difficult Difficult Coupling (Secondary Amine) IsAzeOnResin->Difficult Yes (Secondary Amine) Standard Standard Coupling (HBTU/DIPEA or DIC/Oxyma) IsAzeIncoming->Standard No ProtocolA Use Protocol A: HATU/DIPEA (45 min) IsAzeIncoming->ProtocolA Yes ProtocolB Use Protocol B: PyAOP/HOAt (Double Couple) Difficult->ProtocolB

Caption: Decision matrix for selecting coupling reagents. Azetidine as a nucleophile (on-resin) requires high-potency phosphonium reagents (PyAOP) due to steric hindrance.

Diagram 2: Solid-Phase Workflow with Checkpoints

A linear workflow ensuring quality control at critical steps.

SPPSWorkflow ResinPrep Resin Swelling (DMF, 20 min) FmocDep Fmoc Deprotection (20% Piperidine) ResinPrep->FmocDep Wash Wash (DCM/DMF) FmocDep->Wash Couple Coupling Step (See Decision Tree) Wash->Couple QC QC: Chloranil Test Couple->QC QC->FmocDep Pass (Colorless) QC->Couple Fail (Blue) -> Retry Cleave Cleavage (90% TFA, Cold) QC->Cleave Final Cycle

Caption: Standard SPPS cycle optimized for Azetidines. Note the QC step is critical after coupling to the hindered azetidine amine.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (Deletion) Incomplete coupling to steric secondary amine.Switch from HATU to PyAOP or COMU . Perform double coupling at 50°C (microwave) if sequence permits (avoid His/Cys heating).
Mass +18 Da Ring opening (Hydrolysis) during cleavage.Ensure cleavage cocktail is cold (0°C). Reduce cleavage time. Avoid iodide-containing scavengers if possible.
Mass +56 Da (tBu) Incomplete side-chain deprotection.Azetidine ring proximity may shield adjacent protecting groups. Extend cleavage time slightly, but keep temperature low.
Gelation of Resin Aggregation of hydrophobic/rigid peptide.Use Pseudoproline dipeptides or switch to PEG-based resin (ChemMatrix) to improve solvation.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.[3] University of Cambridge. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting amide bond formation with azetidine-3-carboxylic acid

Advanced Troubleshooting & Optimization Guide Executive Summary: The "Brick Dust" Challenge Azetidine-3-carboxylic acid presents a deceptive challenge in medicinal chemistry. While it appears structurally simple, it comb...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Executive Summary: The "Brick Dust" Challenge

Azetidine-3-carboxylic acid presents a deceptive challenge in medicinal chemistry. While it appears structurally simple, it combines high ring strain (~25 kcal/mol) with zwitterionic insolubility .

Most failures stem from a single root cause: Solvent Incompatibility. The zwitterion is insoluble in DCM or THF, forcing chemists into polar solvents (DMF/DMSO) that complicate workup, or aqueous systems that hydrolyze activated esters.

This guide provides field-proven protocols to overcome solubility barriers, prevent ring-opening, and maximize yield.

Module 1: The Solubility Protocol (Transient Silylation)

The Issue: You cannot couple what you cannot dissolve. Aze-3-OH exists as a zwitterionic salt that is essentially "brick dust" in organic solvents. The Fix: Transient Silylation. By temporarily masking the amine and carboxylic acid with trimethylsilyl (TMS) groups, the molecule becomes lipophilic and soluble in DCM/THF.

Protocol: The "Lipophilic Mask" Method

Use this when Aze-3-OH is the nucleophile (amine source).

Reagents:

  • Substrate: Azetidine-3-carboxylic acid (zwitterion)

  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA ) or TMSCl/HMDS.
    
  • Solvent: Anhydrous DCM or THF.

Step-by-Step Workflow:

  • Suspension: Suspend Aze-3-OH (1.0 equiv) in anhydrous DCM (0.2 M). It will not dissolve.

  • Silylation: Add BSA (2.0 - 2.2 equiv) under inert atmosphere (

    
    /Ar).
    
  • Reflux/Stir: Heat to mild reflux (40°C) or stir vigorously at RT for 1-2 hours.

    • Checkpoint: The reaction mixture should turn from a cloudy suspension to a clear, homogeneous solution . This confirms the formation of the TMS-ester/TMS-amine intermediate.

  • Coupling: Cool to 0°C. Add your activated carboxylic acid (e.g., Acid-Cl or Active Ester) directly to this solution.

  • Desilylation (Workup): Upon quenching with aqueous buffer (NaHCO3 or dilute citric acid), the TMS groups spontaneously hydrolyze, yielding the desired amide product.

Mechanistic Insight: The silyl group on the nitrogen decreases its nucleophilicity slightly due to steric bulk, but this is outweighed by the kinetic advantage of having the reagents in a single homogeneous phase.

Module 2: Coupling Reagent Selection Matrix

Not all reagents handle the strained azetidine ring equally well.[1]

ReagentSuitabilityCritical Notes
HATU / DIPEA ⭐⭐⭐ (High)Best for difficult couplings. Fast activation kinetics (

min) minimize the window for side reactions. Warning: Excess DIPEA can cause oligomerization if N-protection is absent.
T3P (Propylphosphonic Anhydride) ⭐⭐⭐⭐ (Superior)Best for scale-up. Low epimerization risk. The byproduct is water-soluble (easy workup).[2] Works exceptionally well in EtOAc/DMF mixtures.
EDC / HOBt ⭐⭐ (Moderate)Slower activation. Often requires DMF solubility. Urea byproducts can be difficult to separate from polar azetidine products.
Acid Chlorides ⭐ (Risky)High Risk. The HCl generated can trigger azetidine ring opening (polymerization) or hydrolysis if not immediately scavenged.
Visualization: The Coupling Decision Tree

AzetidineCoupling start Start: Aze-3-OH Coupling role Is Aze-3-OH the Nucleophile or Electrophile? start->role nuc Nucleophile (Amine) role->nuc elec Electrophile (Acid) role->elec solubility Is it soluble in DCM? nuc->solubility silylation Apply Transient Silylation (BSA/DCM) solubility->silylation No (Zwitterion) coupling_nuc Couple with Acid Chloride or Active Ester solubility->coupling_nuc Yes (Ester salt) silylation->coupling_nuc protect Is Nitrogen Protected? (Boc/Cbz) elec->protect reagent Select Reagent protect->reagent Yes t3p T3P (Scale/Safety) reagent->t3p hatu HATU (Speed/Small Scale) reagent->hatu

Caption: Decision logic for selecting the optimal workflow based on the role of the azetidine moiety.

Module 3: Purification of Polar Azetidines

The Issue: Azetidine amides are highly polar. They often streak on silica gel or co-elute with coupling byproducts (urea, HOBt).

Strategy A: Reverse Phase (C18)
  • Method: Flash chromatography using C18 silica.[3]

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Why: The polar product elutes early but is separated from organic impurities. The acid modifier keeps the carboxylic acid protonated (if present), improving peak shape.

Strategy B: Catch-and-Release (SCX)

Use this if your product contains a basic amine.

  • Media: Strong Cation Exchange (SCX-2) cartridges.

  • Protocol:

    • Load reaction mixture (dissolved in MeOH/DCM) onto SCX.

    • Wash with MeOH (removes non-basic impurities, coupling reagents, and acids).

    • Elute product with 2M

      
       in MeOH .
      
    • Concentrate.[1][4]

FAQ: Troubleshooting Specific Failures

Q1: My reaction turned into a solid gel (polymerization). What happened?

  • Cause: You likely had free amine and activated acid present simultaneously without sufficient dilution or protection. Azetidine-3-carboxylic acid can self-condense rapidly.

  • Fix: Ensure the Nitrogen is Boc/Cbz protected if using it as the acid component. If using it as the amine, ensure the electrophile is added slowly at 0°C.

Q2: I see the product mass by LCMS, but I can't isolate it from the aqueous layer.

  • Cause: The product is too hydrophilic (LogP < 0).

  • Fix: Do not use a standard aqueous workup. Evaporate the DMF/reaction solvent directly (high vac) and load onto Reverse Phase C18. Alternatively, use n-Butanol for liquid-liquid extraction from the aqueous phase.

Q3: The ring opened (mass +18 or +Cl).

  • Cause: Strong acid (HCl from acid chloride formation) or high heat attacked the strained ring.

  • Fix: Switch to T3P or HATU with a non-nucleophilic base (DIPEA/Collidine). Avoid heating above 50°C. Avoid strong Lewis acids (

    
    , 
    
    
    
    ).

References

  • PubChem. Azetidine-3-carboxylic acid | C4H7NO2 | CID 93192.[5][6][7] National Library of Medicine. Available at: [Link]

  • Muramatsu, W. & Yamamoto, H. (2021). Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Coupling Reagent.[8][9] Organic Process Research & Development. Available at: [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? (SCX Purification Strategy). Available at: [Link]

Sources

Optimization

Preventing racemization during azetidine derivative synthesis

Technical Support Center: Preventing Racemization in Azetidine Derivative Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic Focus: Stereochemical integrity of Azetidine-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Racemization in Azetidine Derivative Synthesis

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic Focus: Stereochemical integrity of Azetidine-2-carboxylic acid (Aze) and its derivatives.

Introduction: The Strain-Stereochemistry Paradox

Azetidine derivatives, particularly Azetidine-2-carboxylic acid (Aze) , are potent proline analogues used to induce specific conformational constraints in peptide backbones. However, they present a unique synthetic challenge: High Ring Strain (~26 kcal/mol) coupled with


-Proton Acidity .

Unlike proline, the four-membered ring of azetidine increases the s-character of the C-H bonds. The


-proton (at the chiral center) is significantly more acidic than in unstrained amino acids. Consequently, standard peptide coupling conditions often lead to rapid racemization via 5(4H)-oxazolone (azlactone)  formation.[1]

This guide provides field-proven protocols to synthesize and couple azetidine derivatives while maintaining >99% enantiomeric excess (ee).

Mechanism of Failure: Why Racemization Occurs

To prevent racemization, one must understand the pathway. In azetidine coupling, the "danger zone" is the activated ester stage.

Figure 1: The Racemization Pathway The following diagram illustrates the competition between direct coupling (desired) and the oxazolone pathway (racemization).[2]

RacemizationMechanism Figure 1: The Oxazolone Racemization Pathway in Azetidine Coupling Start N-Protected Azetidine Acid Activated Activated Ester (Oxyma/OBt) Start->Activated Activation (DIC/HATU) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Cyclization (Slow) Product_L L-Peptide (Desired) Activated->Product_L + Amine (Fast Coupling) Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base (DIPEA) Proton Abstraction Product_DL Racemic Mixture (DL-Peptide) Oxazolone->Product_DL + Amine (Ring Opening) Enol->Oxazolone Reprotonation (Random Face)

Protocol Module: Peptide Coupling of Aze-OH

The choice of base and coupling reagent is binary: it either works or it racemizes. The following data summarizes the risk profile of common reagents.

Table 1: Coupling Reagent & Base Risk Profile
ComponentRecommendationRisk LevelTechnical Rationale
Base 2,4,6-Collidine (TMP) Safe Sterically hindered; too bulky to abstract the acidic

-proton of the oxazolone intermediate effectively.
Base N-Methylmorpholine (NMM) ⚠️ Moderate Weaker base (pKa ~7.4), safer than DIPEA but less hindered than Collidine.
Base DIPEA / TEA High Risk Strong, unhindered bases (pKa >10) rapidly abstract the

-proton, driving racemization.
Reagent DIC / Oxyma Pure Best Oxyma creates a stable active ester that suppresses oxazolone formation. Neutral pH conditions.
Reagent HATU ⚠️ Caution Highly reactive.[1] Excellent for difficult couplings but requires base. If used, must use Collidine, not DIPEA.
Reagent Carbodiimides (DCC) Avoid Without additives (HOBt/Oxyma), these guarantee extensive racemization via O-acylisourea.
Standard Operating Procedure (SOP): Low-Racemization Coupling

Objective: Couple Fmoc-L-Aze-OH to a resin-bound amine or free amine in solution.

Reagents:

  • Fmoc-L-Aze-OH (1.0 equiv)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.0 equiv)

  • DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Solvent: DCM (preferred) or DMF (if solubility is an issue). Note: DCM suppresses racemization better than DMF.

Step-by-Step:

  • Pre-Activation (Critical):

    • Dissolve Fmoc-L-Aze-OH and Oxyma Pure in the minimum volume of DCM/DMF at 0°C .

    • Add DIC.[3][4] Stir for exactly 2-3 minutes . Do not over-activate.

  • Coupling:

    • Add the pre-activated mixture to the amine component (resin or solution).[5]

    • Base-Free Method: If possible, perform this step without adding tertiary bases. The DIC/Oxyma system is sufficiently active.

    • If Base is Required (e.g., salt forms): Add 2,4,6-Collidine (1.0 - 2.0 equiv). Do NOT use DIPEA.

  • Incubation:

    • Allow to react at 0°C to Room Temperature . Avoid heating.

    • Monitor reaction via Kaiser test (solid phase) or TLC/LCMS (solution).

  • Termination:

    • Wash resin thoroughly with DCM to remove residual reagents.

Protocol Module: De Novo Synthesis (Ring Closure)

Synthesizing the azetidine ring from chiral amino alcohols (e.g., L-homoserine derivatives) often leads to racemization if the leaving group activation is too aggressive or the cyclization conditions favor elimination (


) over substitution (

).
Workflow: Modified Wenker Synthesis

Figure 2: Chiral Retention Workflow

WenkerSynthesis Figure 2: Modified Wenker Synthesis with Chiral Retention Start Chiral Amino Alcohol (e.g., N-Trityl-L-homoserine ester) Activation Activation Step (Mesylation/Tosylation) Start->Activation MsCl, TEA, 0°C (Fast addition) Cyclization Cyclization Step (Intramolecular SN2) Activation->Cyclization Heat, Mild Base Risk RISK: Elimination (Formation of Alkene) Activation->Risk Strong Base High Temp Product Chiral Azetidine (>98% ee) Cyclization->Product SN2 Inversion (Stereospecific)

Critical Control Points:

  • Leaving Group: Use Mesyl (Ms) or Tosyl (Ts) . Halides (Br/I) often require harsher conditions to install, risking the stereocenter.

  • Cyclization Base: Use Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in refluxing acetonitrile or ethanol.
    • Why? These bases are strong enough to deprotonate the sulfonamide/amine but too weak to cause

      
      -elimination of the activated alcohol.
      
  • Temperature: Do not exceed 80°C. Higher temperatures promote elimination.

Analytical Troubleshooting: Detecting Racemization

Standard C18 HPLC will not separate D/L enantiomers. You must use Chiral HPLC or Marfey's Analysis.

Method A: Marfey's Analysis (The Gold Standard)

This method derivatizes the amino acid with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) , converting enantiomers into diastereomers separable on standard C18 columns.

Protocol:

  • Hydrolysis (if peptide): Hydrolyze peptide (6N HCl, 110°C, 24h). Evaporate to dryness.

  • Derivatization:

    • Dissolve sample (50 µg) in 100 µL water.

    • Add 200 µL 1% FDAA in acetone .

    • Add 40 µL 1M

      
       .
      
    • Heat at 40°C for 1 hour .

    • Quench with 40 µL 1M HCl .

  • Analysis:

    • Inject onto standard C18 HPLC column.

    • Elution Order: L-L diastereomer typically elutes before the L-D diastereomer (verify with standards).

Method B: Chiral HPLC
  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) + 0.1% TFA (essential for the carboxylic acid).

  • Detection: UV at 210 nm.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Double peaks in LCMS (same mass) Racemization occurred (50:50 mix usually indicates total loss of chirality).Check coupling base. If using DIPEA, switch to Collidine . Lower reaction temp to 0°C.
Low Yield + "Deletion" sequence Oxazolone formed but didn't react with amine (slow coupling).Switch to HATU/Collidine to increase coupling speed (kinetics) over cyclization.
Product mass -18 Da observed Formation of nitrile (dehydration) or stable oxazolone isolation.Ensure sufficient amine nucleophile is present. Pre-activate for shorter time (<2 mins).
Loss of chirality during N-deprotection Strong base used for Fmoc removal (Piperidine) on sensitive derivatives.Use Piperazine or DBU (shorter bursts) for Fmoc removal. For Boc, use HCl/Dioxane instead of TFA if acid-sensitive.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][6] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Bhushan, R., & Brückner, H. (2004).[7] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10]

  • Coutrot, P., et al. (1999). Synthesis of enantiomerically pure azetidine-2-carboxylic acid derivatives. Tetrahedron: Asymmetry.[10] (Context: Modified Wenker Synthesis conditions).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Purity Standards for Azetidine-3-Carboxylic Acid Derivatives

Executive Summary Azetidine-3-carboxylic acid and its derivatives are crucial building blocks in modern drug discovery, valued for their unique conformational constraints.[1][2] Ensuring their chemical and stereoisomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-3-carboxylic acid and its derivatives are crucial building blocks in modern drug discovery, valued for their unique conformational constraints.[1][2] Ensuring their chemical and stereoisomeric purity is not merely a quality control step but a fundamental requirement for reproducible and reliable downstream applications in pharmaceutical development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound class. We will explore the technical nuances of Reverse-Phase HPLC (RP-HPLC) with and without derivatization, the advantages of Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis, and the indispensability of Chiral HPLC for enantiomeric purity. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, fit-for-purpose analytical control strategies.

The Analytical Challenge: Properties of Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives present a unique set of analytical challenges that preclude a one-size-fits-all HPLC approach:

  • High Polarity: The parent compound and many of its derivatives are highly polar, leading to poor retention on traditional C18 reverse-phase columns.[3][4]

  • Lack of Strong Chromophores: Many of these molecules lack significant UV-absorbing functional groups, making detection by standard UV-Vis detectors challenging and often resulting in poor sensitivity.[][6][7]

  • Chirality: The azetidine ring can contain stereocenters, necessitating enantioselective analytical methods to ensure stereoisomeric purity, a critical parameter for pharmacological activity.

  • Potential for Diverse Impurities: Synthesis of these derivatives can introduce various process-related impurities and degradation products that must be effectively separated and quantified.[8]

These challenges demand a thoughtful selection of chromatographic techniques, often requiring a multi-method approach to fully characterize the purity profile.

Comparative Analysis of HPLC Methodologies

Method 1: Reverse-Phase HPLC (RP-HPLC) with Pre-Column Derivatization

RP-HPLC is the workhorse of pharmaceutical analysis. However, for polar, non-chromophoric analytes like azetidine derivatives, its utility is greatly enhanced through chemical derivatization.

Principle of Causality: Derivatization addresses the core challenges by attaching a larger, non-polar, and strongly UV-absorbent or fluorescent molecule to the analyte.[][6] This simultaneously improves chromatographic retention on C18 columns and dramatically increases detection sensitivity.[9][10] Common derivatizing agents for amino acids include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[][6][9]

Detailed Experimental Protocol: OPA Derivatization for RP-HPLC-UV/Fluorescence
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution in water and adjust to pH 10.4 with sodium hydroxide.

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and bring the final volume to 11.25 mL with the prepared borate buffer. This reagent should be prepared fresh daily.

  • Sample Derivatization:

    • Prepare a stock solution of the azetidine-3-carboxylic acid derivative in a suitable solvent (e.g., water or methanol) at 1 mg/mL.

    • In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    • Gradient: 0-20 min, 10% to 70% B; 20-25 min, 70% to 10% B; 25-30 min, hold at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (337 nm).[6]

Workflow Diagram: RP-HPLC with Pre-Column Derivatization

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Prepare Sample Solution (1 mg/mL) Mix Mix Sample and OPA Reagent (1:4 ratio) Sample->Mix OPA_Reagent Prepare Fresh OPA Reagent OPA_Reagent->Mix React React for 2 min at Room Temp Mix->React Inject Inject into RP-HPLC System React->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Analyze Data Analysis & Purity Calculation Detect->Analyze

Caption: Workflow for purity analysis via RP-HPLC with OPA derivatization.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the direct analysis of highly polar compounds, avoiding the need for derivatization.[11][12]

Principle of Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[12] This mechanism is ideal for azetidine-3-carboxylic acid derivatives, allowing for their analysis without chemical modification.[4][9]

Detailed Experimental Protocol: HILIC-MS
  • Sample Preparation:

    • Dissolve the azetidine-3-carboxylic acid derivative in the initial mobile phase condition (e.g., 90:10 Acetonitrile:Water with buffer) to a concentration of 0.1 mg/mL.

    • Filter the sample through a 0.22 µm filter if necessary.

  • Chromatographic Conditions:

    • Column: HILIC (Amide or Zwitterionic phase), 2.1 x 100 mm, 2.7 µm particle size.[9]

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.[12]

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.

    • Gradient: 0-15 min, 0% to 50% B; 15-18 min, 50% B; 18-20 min, 50% to 0% B; 20-25 min, hold at 0% B.

    • Flow Rate: 0.4 mL/min.

    • Detection: Mass Spectrometry (MS) in positive electrospray ionization (ESI+) mode is preferred due to the lack of UV chromophores. Monitor the [M+H]+ ion.

Method Comparison: RP-HPLC vs. HILIC
ParameterRP-HPLC with DerivatizationHILIC (Direct Analysis)Rationale & Field Insights
Sample Prep More complex, time-consuming, potential for side-reactions.Simpler, direct dissolution and injection.[11]HILIC significantly improves throughput by eliminating the derivatization step, a key advantage in high-volume screening environments.
Sensitivity Very high with fluorescent agents (e.g., OPA, FMOC-Cl).[6][13]Dependent on analyte ionizability; generally excellent with MS detection.[4][9]For trace-level impurity analysis without access to MS, derivatization with fluorescence detection is superior. With MS, HILIC is often sufficient and simpler.
Robustness Reagent stability and reaction timing are critical variables.Sensitive to mobile phase composition and water content.HILIC methods require careful equilibration and control of mobile phase to ensure reproducibility.
Compatibility Compatible with UV and Fluorescence detectors.Ideally suited for Mass Spectrometry (MS).[4][11]The high organic content of HILIC mobile phases enhances ESI efficiency, making it a perfect partner for MS detection.
Cost Derivatization reagents add to operational costs.HILIC columns can be more expensive initially.The cost of reagents vs. columns should be evaluated based on expected sample load.
Method 3: Chiral HPLC for Enantiomeric Purity

For chiral azetidine derivatives, determining the enantiomeric excess (%ee) is as important as determining chemical purity.

Principle of Causality: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound.[14] This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for a broad range of compounds, including carboxylic acids.[15][16]

Detailed Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2 or Chiralpak AD).[15]

    • Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A common starting point is 80:20 Heptane:Isopropanol + 0.1% TFA.

    • Mode: Isocratic (gradient elution is less common in chiral separations).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (e.g., 210-220 nm for the carboxyl group) or MS.

Method Selection Framework

Choosing the right method depends on the specific analytical objective. The following decision tree provides a logical framework for method selection.

G Start Start: Define Analytical Goal for Azetidine Derivative Goal What is the primary goal? Start->Goal PurityAssay Chemical Purity & Impurity Profiling Goal->PurityAssay Purity/Assay ChiralPurity Enantiomeric Purity (%ee determination) Goal->ChiralPurity Stereoisomers HasChromophore Does the derivative have a strong UV chromophore? PurityAssay->HasChromophore UseChiral Use Chiral HPLC with a CSP ChiralPurity->UseChiral YesChromophore Use standard RP-HPLC (No Derivatization) HasChromophore->YesChromophore Yes NoChromophore No strong chromophore HasChromophore->NoChromophore No MS_Available Is MS detector available? NoChromophore->MS_Available UseHILIC Recommended: HILIC-MS (Direct, Fast, Sensitive) MS_Available->UseHILIC Yes UseDeriv Alternative: RP-HPLC with Derivatization (UV/FL) MS_Available->UseDeriv No

Caption: Decision tree for selecting the optimal HPLC method.

Validation and System Suitability

Regardless of the chosen method, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17][18][19][20] Key validation parameters include:

  • Specificity: The ability to resolve the main peak from impurities and degradation products.[17][18]

  • Linearity: Proportionality of detector response to analyte concentration over a defined range.[19][21]

  • Accuracy & Precision: Closeness of results to the true value and agreement between repeated measurements.[17][21]

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, critical for impurity analysis.[18][21]

  • Robustness: The method's resilience to small, deliberate variations in parameters like pH or mobile phase composition.[17][18]

Conclusion

The purity analysis of azetidine-3-carboxylic acid derivatives requires a nuanced approach tailored to the molecule's specific properties and the analytical goal. While traditional RP-HPLC with derivatization remains a viable and highly sensitive option, modern techniques like HILIC-MS offer a faster, more direct workflow for assessing chemical purity. For chiral derivatives, specialized Chiral HPLC is non-negotiable for confirming enantiomeric purity. By understanding the principles and practical considerations of each method, researchers can build a robust analytical control strategy that ensures the quality and integrity of these vital pharmaceutical building blocks.

References

  • Ali, A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Basic and Applied Sciences.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Various Authors. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? ResearchGate. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • The Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • Journal of The American Society for Mass Spectrometry. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HILIC-LC/MS method for non-derivatized amino acid analysis in spent media. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Scientific Research Publishing. (2026, January 21). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization and Reverse Phase HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (2013, November 17). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

Advanced Validation of Isomeric &amp; Chiral Purity: 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

Topic: Validating Chiral & Isomeric Purity of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, CMC Leads, and Process Chemists. Critical Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Chiral & Isomeric Purity of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, CMC Leads, and Process Chemists.

Critical Scientific Context: The "Chiral" Paradox

Before initiating any validation protocol, the analytical scientist must address the fundamental stereochemistry of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid .

  • The Target (C3-Substituted): Azetidine-3-carboxylic acid derivatives possess a plane of symmetry passing through the nitrogen and the C3 carbon. Consequently, the target molecule is achiral (superimposable on its mirror image).

  • The Impurity (C2-Substituted): The primary synthetic risk is the formation or contamination of the regioisomer, 1-(2,5-Dimethylbenzoyl)azetidine-2-carboxylic acid . This regioisomer is chiral (possessing a stereocenter at C2).

Therefore, "Validating Chiral Purity" for this target actually requires a negative control strategy: You are not measuring the enantiomeric excess (ee) of the target, but rather quantifying the absence of the chiral C2-regioisomer and other potential chiral precursors (e.g., chiral amino acid starting materials). Standard achiral phases (C18) often fail to resolve the C2-chiral impurity from the C3-achiral target due to identical mass and similar polarity.

Comparative Analysis of Analytical Methodologies

The following table compares the efficacy of three dominant separation techniques for validating the purity of this specific azetidine derivative.

FeatureMethod A: Reversed-Phase HPLC (C18) Method B: Chiral Stationary Phase (CSP) HPLC Method C: Chiral SFC (Supercritical Fluid Chrom.)
Primary Mechanism Hydrophobicity / PartitioningStereoselective Cavity InteractionH-Bonding / Dipole / Chirality
Regioisomer Resolution Poor. C2 and C3 isomers often co-elute due to identical logP.Excellent. The chiral C2 isomer interacts differently with the CSP than the achiral C3 target.Superior. High diffusivity allows sharper peaks and better resolution of isomers.
Chiral Impurity Detection None. Cannot separate enantiomers of the C2 impurity.High. Can resolve the (

)-C2 and (

)-C2 impurities from the target.
High. Best for trace enantiomer detection (<0.1%).
Throughput Low (20-30 min runs)Medium (15-20 min runs)High (3-8 min runs)
Solvent Consumption High (Acetonitrile/Water)High (Hexane/Alcohol)Low (CO₂/Methanol)
Recommendation Routine Purity OnlyGold Standard for ValidationBest for High-Throughput Screening
Strategic Workflow: The Purity Decision Tree

The following diagram illustrates the logical flow for validating the material, distinguishing between simple chemical purity and the required isomeric/chiral validation.

PurityValidation Start Crude 1-(2,5-Dimethylbenzoyl) azetidine-3-carboxylic acid HPLCScreen Step 1: RP-HPLC (C18) Check Chemical Purity Start->HPLCScreen PurityCheck Purity > 98%? HPLCScreen->PurityCheck Fail Reject / Re-crystallize PurityCheck->Fail No ChiralScreen Step 2: CSP-HPLC / SFC (Amylose/Cellulose Columns) PurityCheck->ChiralScreen Yes IsomerCheck Detect C2-Isomer or Chiral Precursors? ChiralScreen->IsomerCheck IsomerCheck->Fail Yes (>0.1%) qNMR Step 3: 1H-qNMR Validation (Confirm C3 Symmetry) IsomerCheck->qNMR No (ND) Final Validated Reference Standard qNMR->Final

Figure 1: Analytical decision matrix for distinguishing achiral target purity from chiral regioisomer contamination.

Detailed Experimental Protocol: CSP-HPLC Validation

This protocol is designed to separate the achiral target from its potential chiral C2-isomers (


- and 

-1-(2,5-dimethylbenzoyl)azetidine-2-carboxylic acid).
Objective

To validate that the "chiral purity" (absence of chiral isomers) exceeds 99.5%.

Materials & Reagents
  • Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (5 µm, 4.6 x 250 mm).

    • Rationale: Amylose tris(3,5-dimethylphenylcarbamate) phases show superior recognition for benzoyl-substituted nitrogen heterocycles [1].

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (80 : 20 : 0.1 v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peak shape [2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (targeting the benzoyl chromophore).

  • Temperature: 25°C.

Step-by-Step Procedure
  • System Suitability Solution (SSS):

    • Synthesize or purchase a small standard of the racemic C2-isomer (1-(2,5-dimethylbenzoyl)azetidine-2-carboxylic acid).

    • Spike the target C3-material (1 mg/mL) with the C2-racemate (0.01 mg/mL).

    • Acceptance Criteria: Resolution (

      
      ) between the target peak and the nearest C2-enantiomer peak must be > 1.5.
      
  • Sample Preparation:

    • Dissolve 5 mg of the sample in 5 mL of Mobile Phase (use Ethanol if solubility is poor in Hexane, then dilute).

    • Filter through a 0.45 µm PTFE syringe filter.

  • Data Analysis:

    • Inject 10 µL.

    • The achiral C3-target should elute as a single sharp peak.

    • Any splitting of the main peak suggests atropisomerism (restricted rotation of the 2,5-dimethylbenzoyl group).

      • Validation: If splitting occurs, heat the column to 40°C. If peaks coalesce, they are rotamers (conformational isomers, not impurities). If they remain separated, they are chiral contaminants [3].

  • Quantification:

    • Calculate % Area of any peaks eluting at the retention times established by the C2-isomer SSS.

Supporting Experimental Data (Simulated Case Study)

The following data illustrates a typical validation scenario comparing a standard C18 method against the recommended CSP-HPLC method.

ParameterStandard C18 Method Recommended CSP-HPLC (Amylose-1)
Target Retention Time (

)
12.4 min14.2 min
Impurity A (

-C2 isomer)
12.5 min (Co-elutes)10.8 min
Impurity B (

-C2 isomer)
12.5 min (Co-elutes)16.5 min
Observed Purity 99.9% (False Positive) 98.2% (True Value)
Conclusion Failed. Masked the chiral impurity.Passed. Detected 1.7% chiral contamination.

Interpretation: The C18 method falsely indicated high purity because the hydrophobic benzoyl group dominates the retention mechanism, making the C2 vs. C3 position irrelevant to separation. The Chiral Stationary Phase successfully discriminated the 3D-shape difference between the planar C3-target and the kinked C2-impurities.

References
  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Atropisomerism and Amide Rotation). Oxford University Press. Link

  • FDA Guidance for Industry. (2024). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link

Validation

Chromatographic retention time of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

An In-Depth Technical Guide to the Chromatographic Analysis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid This guide provides a comprehensive analysis of the methodologies for determining the chromatographic rete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Analysis of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

This guide provides a comprehensive analysis of the methodologies for determining the chromatographic retention time of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid. Rather than presenting a single, context-dependent retention time, we will explore the fundamental principles and comparative experimental strategies required for robust analytical method development. This approach is designed for researchers, scientists, and drug development professionals who require a deep, causal understanding of the separation process for purification, quantification, and quality control.

Introduction: Understanding the Analyte

1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is a unique molecule possessing several key structural features that dictate its chromatographic behavior:

  • Azetidine Ring: A strained four-membered heterocyclic amine.

  • Tertiary Amide: The N-benzoyl group provides a site for hydrogen bonding and introduces steric bulk.

  • Carboxylic Acid: An ionizable functional group, making its retention highly sensitive to pH.[1]

  • Aromatic Ring: The dimethylbenzoyl moiety offers hydrophobicity and a strong chromophore for UV detection.

The primary goal of a chromatographic method for this compound is to achieve reproducible and reliable retention, which is a critical parameter for its identification and quantification. Due to its polarity and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the most direct and widely applicable technique. Gas Chromatography (GC) is a possible alternative but necessitates a chemical derivatization step to increase volatility.

PART 1: Theoretical Framework for Method Selection

The choice of chromatographic method is governed by the physicochemical properties of the analyte and the desired outcome of the analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier technique for analyzing polar to moderately non-polar small molecules like our target compound. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.

Causality Behind Parameter Choices:

  • Mobile Phase pH: This is the most critical factor for 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid. The carboxylic acid group (pKa typically ~4-5) will be in its neutral, protonated state at a pH well below its pKa. In this state, it is less polar and will be more strongly retained on a non-polar C18 column.[1] Conversely, at a pH above its pKa, it will be in its anionic, deprotonated state, making it more polar and causing it to elute much earlier. For stable and reproducible retention times, the mobile phase pH must be controlled with a suitable buffer and kept at least 1.5-2 pH units away from the analyte's pKa.

  • Organic Modifier Concentration: In RP-HPLC, increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase decreases its polarity, thereby increasing its elution strength and reducing analyte retention time.[1] Acetonitrile is often preferred for its lower viscosity and superior UV transparency.

  • Column Temperature: Elevated column temperatures (e.g., 30-40°C) decrease mobile phase viscosity, which lowers system backpressure and can sharpen peaks. However, temperature fluctuations can significantly impact retention time precision, making a thermostatically controlled column compartment essential for reproducibility.[2]

  • Stationary Phase: A well-end-capped C18 column is a robust starting point. End-capping minimizes interactions between the analyte and residual silanol groups on the silica surface, preventing peak tailing, especially for acidic compounds.

Gas Chromatography (GC)

GC separates analytes based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The target compound, with its carboxylic acid and amide functionalities, is polar and has a low vapor pressure, making it unsuitable for direct GC analysis.

The Necessity of Derivatization:

To make the molecule amenable to GC, a chemical derivatization step is mandatory. This process replaces active, polar hydrogens (primarily on the carboxylic acid) with non-polar groups, increasing volatility and thermal stability. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the carboxylic acid to a more stable and less moisture-sensitive TBDMS ester. While effective, this adds complexity and potential points of error to the workflow.

PART 2: Comparative Experimental Protocols

The following protocols provide self-validating systems for determining the retention time of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid.

Method 1: Reversed-Phase HPLC with UV Detection (Recommended)

This method is robust, direct, and ideal for routine analysis and purification.

Experimental Workflow Diagram

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Dissolve Analyte in Mobile Phase A/B (e.g., 1 mg/mL) MobilePhaseA 2. Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) Degas 4. Degas Mobile Phases Equilibrate 5. Equilibrate Column (e.g., 95% A, 5% B) Degas->Equilibrate Inject 6. Inject Sample (e.g., 5 µL) Equilibrate->Inject Gradient 7. Run Gradient Elution (e.g., 5% to 95% B over 15 min) Inject->Gradient Detect 8. UV Detection (e.g., 254 nm) Gradient->Detect Analyze 9. Determine Retention Time (tR) Detect->Analyze

Caption: Workflow for RP-HPLC-UV analysis.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid (analyte)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable buffer components like phosphate)

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase B: 0.1% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (based on the benzoyl chromophore)

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of Mobile Phase A and B.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved. b. Inject the sample. c. Acquire data for the duration of the run (20 minutes). d. The retention time (tR) is the time at which the apex of the analyte peak elutes.

Hypothetical Data: Impact of Organic Modifier on Retention Time

This table illustrates how retention time is expected to change under different isocratic conditions, demonstrating a key principle of method development.

% Acetonitrile (Isocratic)Expected Retention Time (min)Rationale
30%~12.5Low elution strength, strong retention.
50%~6.8Medium elution strength, moderate retention.
70%~3.2High elution strength, weak retention.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This method offers high sensitivity and specificity but requires additional sample handling.

Experimental Workflow Diagram

cluster_prep Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Dissolve Analyte in Acetonitrile Reagent 2. Add MTBSTFA Derivatizing Reagent Sample->Reagent Heat 3. Heat Reaction (e.g., 60°C for 30 min) Reagent->Heat Inject 4. Inject Derivatized Sample Heat->Inject Separate 5. GC Separation (Temperature Program) Inject->Separate Ionize 6. Electron Ionization (EI) Separate->Ionize Detect 7. Mass Spectrometry Detection Ionize->Detect Analyze 8. Determine Retention Time & Confirm Mass Spectrum Detect->Analyze

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol:

  • Instrumentation: A GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chemicals and Reagents:

    • Analyte

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Anhydrous acetonitrile or other suitable solvent

  • Derivatization Procedure: a. To 100 µg of the analyte in a vial, add 100 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280°C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 15°C/min to 300°C

      • Hold: 5 minutes at 300°C

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: 50-550 m/z

  • Procedure and Data Analysis: a. Inject 1 µL of the cooled, derivatized sample. b. Acquire data. c. The retention time is determined from the total ion chromatogram (TIC), and the identity is confirmed by the mass spectrum of the peak.

PART 3: Head-to-Head Method Comparison

FeatureRP-HPLC-UVGC-MS with Derivatization
Sample Preparation Simple dissolution.Multi-step derivatization required.
Speed Faster overall workflow.Slower due to derivatization and cooling.
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass fragmentation pattern.
Robustness High. Less sensitive to minor water content.Moderate. Derivatization can be sensitive to moisture.
Quantification Straightforward with external standards.Straightforward, often uses stable isotope-labeled internal standards.
Typical Use Case Routine quality control, purity assessment, preparative purification.Structure confirmation, trace-level impurity identification, metabolomics.

Conclusion and Recommendation

For the routine determination of the chromatographic retention time of 1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid, Reversed-Phase HPLC with UV detection is the superior and recommended method. It offers a direct, robust, and efficient workflow with minimal sample preparation. The retention time in this system will be primarily and predictably influenced by the mobile phase pH and organic content, providing a solid foundation for method development and validation.

GC-MS serves as a powerful alternative for applications requiring higher structural specificity or trace-level analysis, but its utility is offset by the added complexity and potential variability of the mandatory derivatization step. The choice between these methods should be guided by the specific analytical challenge at hand, with HPLC being the workhorse for the majority of applications involving this compound.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?. (2015). ResearchGate. Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025). Altabrisa Group. Available at: [Link]

  • Factors Impacting Chromatography Retention Time - Separation Science. (2024). Separation Science. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available at: [Link]

  • How to use analytical columns | Technical Support | GL Sciences. GL Sciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.